molecular formula C23H24N2O6 B11142128 7,8-dihydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one

7,8-dihydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one

Cat. No.: B11142128
M. Wt: 424.4 g/mol
InChI Key: IKOJJVPOCHGCJQ-UHFFFAOYSA-N
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Description

7,8-dihydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, including hydroxyl, methoxy, and piperazinyl groups. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of Hydroxyl Groups: The hydroxyl groups at positions 7 and 8 can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Piperazinyl Group: The piperazinyl group can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophilic intermediate.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable leaving groups and solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

7,8-dihydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 7,8-dihydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Diosmetin: An O-methylated flavone with similar structural features and biological activities.

    Apigenin: A trihydroxyflavone with known antioxidant and anti-inflammatory properties.

    Luteolin: Another trihydroxyflavone with significant biological activities, including anticancer effects.

Uniqueness

The uniqueness of 7,8-dihydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

7,8-dihydroxy-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylchromen-2-one

InChI

InChI=1S/C23H24N2O6/c1-14-17-7-8-19(26)21(28)22(17)31-23(29)18(14)13-20(27)25-11-9-24(10-12-25)15-3-5-16(30-2)6-4-15/h3-8,26,28H,9-13H2,1-2H3

InChI Key

IKOJJVPOCHGCJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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